N-(2,6-Dimethylphenyl)maleamic acid

Vue d'ensemble

Description

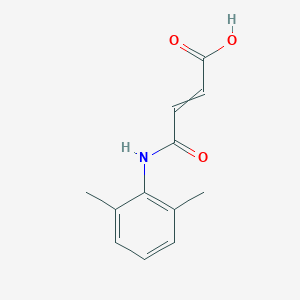

N-(2,6-Dimethylphenyl)maleamic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with a 2,6-dimethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(2,6-Dimethylphenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,6-dimethylaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The maleic anhydride reacts with the amine group of 2,6-dimethylaniline to form the maleamic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-Dimethylphenyl)maleamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding maleimides.

Reduction: Reduction reactions can convert the maleamic acid to maleic acid derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Maleimides

Reduction: Maleic acid derivatives

Substitution: Nitrated or halogenated derivatives of this compound.

Applications De Recherche Scientifique

Agricultural Applications

Plant Growth Regulation

N-(2,6-Dimethylphenyl)maleamic acid has been identified as an effective agent for regulating plant growth. Specifically, it is used in the ripening of fruits such as tomatoes, peppers, and melons. The compound can be applied through various methods including spraying and immersion, with effective dosages typically ranging from 0.5 to 5 kg per hectare .

Mechanism of Action

The mechanism by which this compound influences fruit ripening involves the modulation of ethylene production, a key hormone in the ripening process. This regulation helps in achieving uniform ripening and improving the overall yield of crops without causing phytotoxicity .

Organic Synthesis Applications

Chemical Intermediates

This compound serves as a crucial intermediate in organic synthesis. It is particularly valuable in the palladium-catalyzed reduction of nitro compounds to amines, hydroxylamines, and other derivatives . This reaction is significant for synthesizing various pharmaceuticals and agrochemicals.

Synthesis Examples

The compound can be involved in reactions that produce derivatives with enhanced properties for specific applications. For instance, it can be transformed into N-substituted maleimides through cyclization reactions under specific conditions .

Therapeutic Potential

Cancer Treatment Research

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, compounds derived from this structure have shown promise in inducing apoptosis in leukemia cells while sparing healthy cells .

Mechanism of Action

The apoptosis induction mechanism appears to involve the disruption of cellular proliferation pathways and sensitization of drug-resistant cancer cells to conventional therapies like vincristine and daunorubicin . This suggests that derivatives of this compound could be developed into novel anticancer agents.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Agricultural | Fruit ripening agent | Regulates ethylene production; non-phytotoxic |

| Organic Synthesis | Intermediate for chemical reactions | Facilitates reduction of nitro compounds |

| Therapeutic Potential | Induces apoptosis in cancer cells | Disrupts proliferation pathways; enhances effect of drugs |

Case Studies and Findings

- Ripening Studies : Field studies demonstrated that applying this compound led to a significant increase in the uniformity of tomato ripening compared to untreated controls .

- Synthesis Research : Research by Rahaim Jr. et al. indicated high yields when using this compound as an intermediate in palladium-catalyzed reactions, showcasing its efficiency in organic synthesis .

- Cancer Research : A study published in PMC reported that derivatives of this compound could overcome multidrug resistance in leukemia treatment .

Mécanisme D'action

The mechanism by which N-(2,6-Dimethylphenyl)maleamic acid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit β(1,3)glucan synthase, an enzyme involved in the biosynthesis of fungal cell walls. This inhibition disrupts the integrity of the cell wall, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Phenylmaleamic acid

- N-Methylmaleamic acid

- N-Ethylmaleamic acid

Comparison

N-(2,6-Dimethylphenyl)maleamic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets compared to other maleamic acid derivatives .

Activité Biologique

N-(2,6-Dimethylphenyl)maleamic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by various studies and findings.

Chemical Structure and Properties

This compound possesses a maleamic acid structure with a dimethyl-substituted phenyl group. The molecular formula is , and its structural features contribute to its biological activity. The compound's conformation includes specific hydrogen bonding interactions that may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | <5 | Inhibition of tubulin polymerization |

| 2 | K562 | <5 | Induction of G2/M phase arrest |

| 3 | MCF-7 | 1.72 | Apoptosis induction via GABA modulation |

The compound has been noted for its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values below 5 μM against K562 cells, indicating potent antiproliferative effects .

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In a study involving various semicarbazones derived from this compound, significant anticonvulsant activity was observed in the maximal electroshock test:

- Prototype Compound : N1-(2,6-Dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone

- Activity : Effective in five seizure models without neurotoxicity

- Mechanism : Increased GABA levels by 118% and inhibition of GABA transaminase .

This suggests that the compound may enhance inhibitory neurotransmission in the central nervous system, providing a therapeutic avenue for epilepsy treatment.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary tests have shown the following:

- Broad-Spectrum Activity : Effective against both bacterial and fungal strains.

- Comparative Efficacy : Some derivatives exhibited similar or superior activity compared to standard antibiotics .

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Effects :

- Anticonvulsant Evaluation :

- Antimicrobial Testing :

Propriétés

IUPAC Name |

4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIUUKLMBSBKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301222795 | |

| Record name | 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198220-53-0 | |

| Record name | 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198220-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.